4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C6H9BrFN3 |
|---|---|
Molecular Weight |
222.06 g/mol |
IUPAC Name |
4-bromo-1-(3-fluoropropyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H9BrFN3/c7-5-4-11(3-1-2-8)10-6(5)9/h4H,1-3H2,(H2,9,10) |
InChI Key |
GCYSEAPACCIWHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCCF)N)Br |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine
Technical Whitepaper: Physicochemical Properties & Synthetic Utility of 4-Bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine
Executive Summary
4-Bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine (CAS: 1542718-81-9) is a specialized heterocyclic building block utilized primarily in the discovery of small-molecule kinase inhibitors. Distinguished by its 3-fluoropropyl tail—a bioisostere designed to modulate lipophilicity and block metabolic oxidation common to alkyl chains—this compound serves as a critical scaffold for Receptor-Interacting Protein Kinase 1 (RIPK1) and Fibroblast Growth Factor Receptor (FGFR) inhibitors. This guide details its physicochemical profile, synthetic routes, and handling protocols to ensure reproducibility in high-throughput medicinal chemistry campaigns.
Molecular Identity & Structural Analysis
| Property | Data |
| IUPAC Name | 4-Bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine |
| CAS Number | 1542718-81-9 |
| SMILES | NC1=NN(CCCF)C=C1Br |
| Molecular Formula | C₆H₉BrFN₃ |
| Molecular Weight | 222.06 g/mol |
| Structural Class | Aminopyrazole; Halogenated Heterocycle |
Structural Insights:
-
The Pyrazole Core: Acts as a hydrogen bond donor/acceptor scaffold, critical for hinge-binding in kinase domains.
-
C4-Bromine: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl or heteroaryl extensions.
-
N1-(3-Fluoropropyl) Tail: The terminal fluorine atom exerts a strong gauche effect, influencing the conformation of the propyl chain. Pharmacokinetically, it blocks the ω-oxidation site (a common metabolic soft spot in propyl chains), extending the compound's half-life without significantly altering steric bulk.
Physicochemical Profile
Understanding the physicochemical behavior of this intermediate is vital for assay development and formulation.
Calculated & Experimental Properties
| Parameter | Value (Approx/Calc) | Implication for Drug Design |
| LogP (cLogP) | 1.6 ± 0.3 | Moderate lipophilicity; suitable for cell permeability but requires organic co-solvents (DMSO) for stock solutions. |
| TPSA | ~41 Ų | High membrane permeability predicted (Rule of 5 compliant). |
| pKa (Amine) | ~3.5 - 4.0 | The amine is weakly basic due to the electron-withdrawing pyrazole ring and bromine substituent. It remains largely unprotonated at physiological pH. |
| H-Bond Donors | 1 (NH₂) | Key interaction point for aspartate/glutamate residues in protein active sites. |
| H-Bond Acceptors | 3 (N, F) | The fluorine acts as a weak acceptor; pyrazole N2 is a strong acceptor. |
Solubility & Stability
-
Water Solubility: Low (< 0.5 mg/mL). Requires protonation (pH < 2) or co-solvents for aqueous formulation.
-
Organic Solubility: Soluble in DMSO (>50 mM), Methanol, DCM, and Ethyl Acetate.
-
Stability: Stable under standard laboratory conditions. The C-Br bond is stable to hydrolysis but sensitive to light (photolytic dehalogenation) over extended periods. Store in amber vials.
Synthetic Pathway & Purity Considerations
The synthesis of 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine generally follows a regioselective alkylation strategy.
Core Synthesis Workflow
The most robust route involves the N-alkylation of the commercially available 4-bromo-3-aminopyrazole. Note that regioselectivity (N1 vs. N2 alkylation) is a critical quality attribute.
Figure 1: Synthetic route highlighting the regioselective alkylation challenge. N1 alkylation is thermodynamically favored under basic conditions.
Representative Protocol (Self-Validating)
-
Dissolution: Dissolve 4-bromo-1H-pyrazol-3-amine (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq). Stir at room temperature for 30 mins to ensure deprotonation. Checkpoint: Suspension should become uniform.
-
Alkylation: Dropwise add 1-bromo-3-fluoropropane (1.1 eq). Heat to 60°C for 4-6 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The N1-isomer (Target) typically elutes after the N2-isomer due to higher polarity.
Reactivity & Applications in Drug Discovery
This molecule is a "linchpin" intermediate. Its orthogonal reactivity allows for the rapid construction of structure-activity relationship (SAR) libraries.
Figure 2: Reactivity landscape. The C4-Bromine and C3-Amine provide orthogonal handles for library generation.
Key Application Areas:
-
RIPK1 Inhibitors: The pyrazole amine motif mimics the adenine ring of ATP, binding to the kinase hinge region. The fluoropropyl group occupies the hydrophobic back-pocket.
-
FGFR Inhibitors: Similar scaffolds (e.g., AZD4547 derivatives) utilize the pyrazole-amine core.[1][2]
-
PROTAC Linkers: The amine handle allows for the attachment of E3 ligase ligands or linkers for targeted protein degradation.
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
First Aid:
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store at 2-8°C recommended for long-term stability.
References
-
Bide Pharmatech. (2025).[5] Product Analysis: 4-Bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine (CAS 1542718-81-9). Retrieved from
-
BLD Pharm. (2025). Safety Data Sheet & Physicochemical Properties for CAS 1542718-81-9. Retrieved from
-
Journal of Medicinal Chemistry. (2025). Discovery of 1H-Pyrazol-3-Amine Derivatives as Selective RIPK1 Inhibitors. (Contextual Reference for Scaffold Utility). DOI: 10.1021/acs.jmedchem.5c02124.[1][2]
-
PubChem. (2025).[4] Compound Summary: 4-Bromo-1H-pyrazol-3-amine (Core Scaffold). Retrieved from
Sources
- 1. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine
Abstract & Strategic Significance
This application note details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions using 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine (referred to herein as Substrate-A ).
This scaffold is a critical building block in medicinal chemistry, particularly for the development of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors. The 3-fluoropropyl moiety provides metabolic stability and optimized lipophilicity (
Key Technical Challenge:
The primary synthetic hurdle is the unprotected C3-exocyclic amine (
This guide presents a Ligand-Controlled Protocol that suppresses catalyst poisoning and prevents competing Buchwald-Hartwig amination.
Chemo-Physical Profile
| Property | Data | Relevance |
| IUPAC Name | 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine | Core Scaffold |
| Molecular Weight | 222.06 g/mol | Stoichiometry Calcs |
| Appearance | Off-white to pale yellow solid | Quality Control |
| Solubility | DMSO, DMF, MeOH, EtOAc (Moderate) | Solvent Selection |
| pKa (Conj. Acid) | ~3.5 - 4.0 (Pyridine-like N) | Base Compatibility |
| Reactive Site | C4-Bromine ( | Electrophile for Suzuki |
| Interference Site | C3-Amine ( | Catalyst Poison / Nucleophile |
Mechanistic Strategy & Catalyst Selection[1]
To achieve high yields, the catalytic cycle must be engineered to favor Oxidative Addition (into the C-Br bond) over Amine Coordination .
The "Amine Trap"
Standard catalysts like
The Solution: Bulky Biaryl Phosphines
We utilize Buchwald-type ligands (specifically XPhos or SPhos). These ligands are:
-
Electron-Rich: Accelerate oxidative addition into the electron-rich pyrazole ring.
-
Sterically Bulky: The biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the substrate's amine nitrogen while allowing the smaller boronic acid to enter for transmetallation.
Diagram 1: Mechanistic Pathway & Ligand Protection
This diagram illustrates how bulky ligands prevent the formation of the inactive amine complex.
Caption: The catalytic cycle showing the critical divergence point. Bulky ligands (Green path) prevent the amine from coordinating to Palladium (Red path).
Experimental Protocols
Two methods are provided. Method A is the "Gold Standard" for difficult couplings (heteroaryl boronic acids). Method B is an economical alternative for simple aryl boronic acids.
Method A: High-Performance (XPhos Pd G2)
Recommended for: Heteroaryl boronic acids, sterically hindered partners, or scale-up.
Reagents:
-
Substrate-A: 1.0 equiv
-
Boronic Acid/Ester: 1.2 – 1.5 equiv
-
Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) – 2.0 mol%
-
Base:
(0.5 M in water) – 3.0 equiv -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Protocol:
-
Setup: Charge a reaction vial with Substrate-A (222 mg, 1.0 mmol), Boronic Acid (1.2 mmol), and XPhos Pd G2 (15.7 mg, 0.02 mmol).
-
Inertion: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed THF (4 mL) and 0.5 M aq.
(6 mL, 3.0 mmol) via syringe. -
Reaction: Heat the block to 60°C (internal temp). Stir vigorously (1000 rpm) for 2–4 hours.
-
Note: XPhos initiates rapidly; prolonged heating at >80°C may cause dehalogenation.
-
-
Monitoring: Check TLC (50% EtOAc/Hexane). Stain with Ninhydrin (amines turn red/purple) to track consumption of Substrate-A.
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and water (10 mL). Separate layers. Extract aqueous layer 2x with EtOAc. Dry organics over
.[1][2] -
Purification: Flash chromatography (DCM/MeOH gradient).
Method B: Economical (Pd(dppf)Cl2)
Recommended for: Simple Phenyl/Tolyl boronic acids.
Reagents:
-
Catalyst:
– 5.0 mol% -
Base:
(2.0 M aq) – 3.0 equiv -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[3]
-
Temperature: 90°C
Protocol:
-
Combine Substrate-A, Boronic Acid, and Base in Dioxane/Water.[4]
-
Degas by bubbling
for 10 mins (Critical: is oxygen-sensitive in solution). -
Add catalyst quickly under
flow. -
Heat to 90°C for 12–16 hours.
-
Note: This method requires higher temperatures and longer times than Method A.
Optimization Matrix & Troubleshooting
Use this decision matrix to troubleshoot low yields.
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst Poisoning | Switch to Method A (XPhos Pd G2). The amine is shutting down the Pd. |
| Protodeboronation (Boronic acid degrades) | Base too strong / Wet solvent | Use anhydrous conditions with |
| Dehalogenation (H replaces Br) | Hydride source / Overheating | Lower temp to 50°C. Reduce reaction time. Ensure solvent is peroxide-free (use fresh THF). |
| Black Precipitate (Pd Black) | Catalyst decomposition | Ligand insufficient. Add 1-2% free XPhos ligand to stabilize the active species. |
Diagram 2: Optimization Workflow
Decision tree for selecting reaction conditions.
Caption: Workflow for selecting the appropriate catalytic system based on the coupling partner complexity.
References
-
Buchwald, S. L., et al. "Precatalysts for the Rapid Formation of Mono-Ligated Pd(0) Species." Journal of the American Chemical Society, 2013.
- Rationale: Establishes XPhos Pd G2 as the superior catalyst for amine-containing substr
-
Molander, G. A. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Accounts of Chemical Research, 2015.
-
Rationale: Provides alternative coupling partners (trifluoroborates) if boronic acids fail due to protodeboronation.[4]
-
-
Jedinák, L., et al. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development."[5] The Journal of Organic Chemistry, 2016.
- Rationale:Primary Grounding Source.
-
Sigma-Aldrich (Merck). "XPhos Pd G2 Product Application Note."
- Rationale: Verified commercial specifications and general protocols for the c
Sources
- 1. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nasc.ac.in [nasc.ac.in]
- 5. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
Application Note: A Practical Guide to the Experimental Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis of pyrazole derivatives, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science.[1][2] We delve into the foundational Knorr pyrazole synthesis, focusing on the widely applicable reaction between 1,3-dicarbonyl compounds and hydrazine derivatives.[3][4] This application note offers a comprehensive, step-by-step protocol for the synthesis of 3,5-dimethylpyrazole, discusses the underlying reaction mechanism, outlines essential safety precautions for handling reagents like hydrazine hydrate, and details standard procedures for product purification and spectroscopic characterization.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1][5] The structural rigidity, aromatic stability, and capacity for diverse substitutions make pyrazole derivatives versatile pharmacophores. They exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antitumor, antimicrobial, and antifungal properties.[1][2][6][7] Prominent drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil feature a core pyrazole structure, underscoring the scaffold's therapeutic importance.[5][6][7] Beyond medicine, pyrazoles are integral to the development of agrochemicals and advanced materials.[1][2][6]
The most fundamental and reliable method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a method pioneered by Ludwig Knorr in 1883.[3][8] This reaction is valued for its efficiency, high yields, and the stable, aromatic nature of the resulting product.[8]
Synthesis Strategy: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a robust method involving the cyclocondensation of a β-dicarbonyl compound (such as a β-diketone or β-ketoester) with a hydrazine.[3][4] The reaction is typically facilitated by an acid catalyst and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][8][9]
Causality of Component Choice:
-
1,3-Dicarbonyl Compound: This molecule provides the three-carbon backbone (C-C-C) of the pyrazole ring. The electrophilic nature of the two carbonyl carbons makes them susceptible to nucleophilic attack by the hydrazine.
-
Hydrazine (or Hydrazine Derivative): This N-N dinucleophile provides the two adjacent nitrogen atoms for the heterocyclic ring. The choice of a substituted hydrazine (e.g., phenylhydrazine) allows for the introduction of a substituent at the N1 position of the pyrazole ring.
-
Acid Catalyst (e.g., Acetic Acid): The catalyst protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the hydrazine.[3][9]
-
Solvent (e.g., Ethanol/Propanol): An alcohol is often chosen as the solvent because it effectively dissolves both the polar hydrazine salt and the less polar dicarbonyl compound, facilitating a homogeneous reaction mixture. Its boiling point is also suitable for heating the reaction under reflux to ensure a sufficient reaction rate.
Detailed Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
This protocol describes the synthesis of 3,5-dimethylpyrazole from the reaction of acetylacetone (a 1,3-diketone) and hydrazine hydrate.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| Acetylacetone | C₅H₈O₂ | 100.12 | 99% | 3.0 mL | ~29.1 |
| Hydrazine Hydrate | H₆N₂O | 50.06 | ~55% (35% H₄N₂) | 1.5 mL | ~26.2 |
| Ethanol | C₂H₅OH | 46.07 | 95% | 15 mL | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 99.7% | 3-4 drops | Catalytic |
Equipment:
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Beakers, graduated cylinders
-
Buchner funnel and filter flask
-
Rotary evaporator
-
TLC plates (Silica gel)
-
NMR tubes, IR spectrometer, Melting point apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask containing a magnetic stir bar, add 15 mL of ethanol. To this, carefully add 3.0 mL of acetylacetone.
-
Addition of Hydrazine: While stirring the solution, slowly add 1.5 mL of hydrazine hydrate dropwise. Caution: The reaction is exothermic; slow addition is necessary to control the temperature.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[8]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-90°C) using a heating mantle. Continue heating under reflux with stirring for 1 hour.[8]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. Spot the starting material (acetylacetone) and the reaction mixture to check for the consumption of the starting material.[8]
-
Work-up and Isolation: After 1 hour, remove the heat source and allow the flask to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Cool the concentrated solution in an ice bath for 15-20 minutes. If a precipitate does not form, slowly add 10-15 mL of cold water to induce crystallization.[8]
-
Filtration: Collect the white crystalline product by vacuum filtration using a Buchner funnel.[8] Wash the crystals with a small amount of cold water to remove any residual impurities.
-
Drying: Allow the product to air dry on the filter paper or in a desiccator. Once dry, determine the mass of the product and calculate the percent yield.
Workflow and Reaction Mechanism
The overall experimental process and the underlying chemical transformation are visualized below.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and characterization of 3,5-dimethylpyrazole.
Reaction Mechanism
The Knorr synthesis proceeds via a two-step condensation-cyclization-dehydration sequence.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
The reaction begins with the nucleophilic attack of one nitrogen from hydrazine onto one of the protonated carbonyl carbons of the acetylacetone.[3][8] This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate.[3] A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[3]
Product Characterization
To confirm the identity and purity of the synthesized 3,5-dimethylpyrazole, the following spectroscopic analyses are essential.
| Technique | Expected Results for 3,5-Dimethylpyrazole |
| ¹H NMR | δ ~ 5.8-6.0 ppm (singlet, 1H, C4-H), δ ~ 2.2 ppm (singlet, 6H, 2 x CH₃). The broad singlet for the N-H proton can vary widely (δ ~ 10-12 ppm) or may not be observed. |
| ¹³C NMR | δ ~ 140-145 ppm (C3/C5 carbons), δ ~ 105 ppm (C4 carbon), δ ~ 10-15 ppm (methyl carbons).[10] |
| IR (KBr) | ~3200 cm⁻¹ (N-H stretch, broad), ~2900-3000 cm⁻¹ (C-H stretch), ~1590 cm⁻¹ (C=N stretch), ~1500 cm⁻¹ (C=C stretch).[11][12] |
| Melting Point | 106-108 °C (Literature Value) |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 96.13 |
Spectroscopic data should be compared with literature values or reference spectra for confirmation.[10][12][13]
Safety Precautions
Chemical synthesis requires strict adherence to safety protocols. All work must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[14][15][16]
-
Personal Protective Equipment (PPE): Safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory.[16][17]
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[14][17][18] It can cause severe skin and eye burns upon contact and is fatal if inhaled.[14] Always handle hydrazine hydrate in a chemical fume hood.[15][16] Avoid breathing vapors and ensure the container is tightly closed when not in use.[17]
-
Spill & Exposure: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[14][17] If inhaled, move to fresh air immediately.[14][18] Seek immediate medical attention for any exposure.[16]
-
Waste Disposal: Dispose of all chemical waste, including filtrates and contaminated materials, in appropriately labeled hazardous waste containers according to institutional guidelines.[14][16]
References
- Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
- ARKEMA. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- Fisher Scientific. (2025). Hydrazine hydrate - SAFETY DATA SHEET.
- Slideshare. (n.d.). Experiment No 5 To synthesis and submit 1,3 Pyrazole.
- Merck Millipore. SAFETY DATA SHEET - Hydrazine monohydrate.
- Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Fisher Scientific. SAFETY DATA SHEET - Hydrazine hydrate, 55%.
- Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Name-Reaction.com. Knorr pyrazole synthesis.
- BenchChem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
- Google Patents. (n.d.). Method of preparation of the pyrazoles.
- Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
- JOCPR. Synthesis, characterization and biological activity of certain Pyrazole derivatives.
- Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
- YouTube. (2019). synthesis of pyrazoles.
Sources
- 1. rroij.com [rroij.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. name-reaction.com [name-reaction.com]
- 5. tandfonline.com [tandfonline.com]
- 6. royal-chem.com [royal-chem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. connectjournals.com [connectjournals.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.nl [fishersci.nl]
- 16. ehs.unm.edu [ehs.unm.edu]
- 17. files.dep.state.pa.us [files.dep.state.pa.us]
- 18. merckmillipore.com [merckmillipore.com]
Application Note: Advanced Purification Strategies for Brominated Heterocycles
Topic: Purification Techniques for Brominated Heterocyclic Compounds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Purification Specialists
Executive Summary
Brominated heterocyclic compounds (e.g., bromopyridines, bromoindoles, bromothiophenes) are the linchpins of modern medicinal chemistry, serving as primary electrophiles for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. However, their purification presents a unique triad of challenges: regioisomeric similarity , silanol-interaction (streaking) , and catalyst contamination .
This guide moves beyond standard textbook procedures to provide field-proven protocols for isolating high-purity brominated heterocycles, emphasizing the removal of regioisomers and the mitigation of basic nitrogen interactions.
Pre-Purification Assessment & Decision Matrix
Before initiating any purification, a stability and solubility profile must be established. Brominated heterocycles are prone to C-Br bond homolysis under UV light and can undergo oxidative degradation .
Strategic Decision Workflow
The following decision tree outlines the logical selection of purification techniques based on the physical state and impurity profile of the crude material.
Figure 1: Strategic decision matrix for selecting the optimal purification pathway. Note the prioritization of recrystallization for regioisomers.
Technique A: Fractional Recrystallization for Regioisomers
Objective: Separation of mono-brominated species from di-brominated byproducts (e.g., separating 2,5-dibromothiophene from 2-bromothiophene).
The Science: Halogenation often yields mixtures of regioisomers with nearly identical polarity (
Solvent Selection Table
| Solvent System | Polarity Index | Target Compound Class | Application Notes |
| Heptane / Toluene | Non-polar | Brominated Thiophenes, Benzenes | Excellent for separating mono/di-bromides. Di-bromides often precipitate first. |
| EtOH / Water | Polar Protic | Brominated Indoles, Pyrazoles | "Crash-out" method. Dissolve in hot EtOH, add water dropwise until turbid. |
| EtOAc / Hexanes | Moderate | Brominated Pyridines | Standard binary system. Good for removing polar tars. |
| Acetonitrile | Polar Aprotic | Poly-brominated aromatics | High temperature coefficient of solubility; good for cooling crystallization. |
Protocol 1: Thermal Gradient Recrystallization
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., Heptane) and heat to boiling.
-
Saturation: If the solid does not dissolve, add small aliquots of a co-solvent (e.g., Toluene or EtOAc) until dissolution is just achieved at boiling point.
-
Filtration (Hot): Rapidly filter through a pre-warmed glass frit to remove insoluble inorganic salts (e.g., NBS succinimide residues).
-
Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours). Do not place immediately on ice; rapid cooling traps impurities.
-
Harvesting: Filter the crystals.
-
Critical Step: Analyze the mother liquor by LC-MS. The mother liquor is often enriched with the more soluble mono-brominated isomer, while the crystals are the di-brominated species (or vice versa depending on symmetry).
-
Technique B: Amine-Buffered Flash Chromatography
Objective: Purification of basic nitrogen heterocycles (pyridines, imidazoles) without "streaking."
The Science: Silica gel is acidic (
Protocol 2: The "Buffered Silica" Method
Reagents:
-
Silica Gel (40-63 µm)
-
Mobile Phase A: Hexanes (or Heptane)
-
Mobile Phase B: Ethyl Acetate
-
Modifier: Triethylamine (Et3N)[1]
Step-by-Step Workflow:
-
Slurry Preparation:
-
Prepare a solution of 10% Et3N in Hexanes.
-
Add the silica gel to this solution to form a slurry.
-
Why? This saturates the silica surface with amine, effectively neutralizing acidic sites.[2]
-
-
Column Packing:
-
Pour the slurry into the column.
-
Flush with 3 Column Volumes (CV) of pure Hexanes to remove excess unbound Et3N.
-
Note: Failure to flush excess Et3N will cause your compound to elute too quickly (loss of retention).
-
-
Eluent Preparation:
-
Prepare your running solvents (e.g., 10% EtOAc in Hexanes) containing 1% Et3N to maintain surface neutrality during the run.
-
-
Dry Loading (Recommended):
-
Brominated heterocycles often have poor solubility in non-polar mobile phases.
-
Dissolve crude in minimal DCM. Add Celite (1:2 ratio w/w). Evaporate to a free-flowing powder.[3] Load this powder on top of the buffered silica.
-
Figure 2: Workflow for preparing amine-deactivated silica columns.
Technique C: Scavenging Metal Catalysts
Objective: Removal of Palladium (Pd) or Copper (Cu) residues from precursor synthesis.
The Science: Brominated heterocycles are often synthesized via Pd-catalyzed halogen exchange or C-H activation. Residual metal coordinates strongly to the heterocyclic nitrogen, creating colored impurities (often yellow/black) that are toxic and interfere with subsequent biological assays.
Protocol 3: Thiol-Silica Scavenging
-
Dissolution: Dissolve the purified product in THF or EtOAc (10 mL/g).
-
Scavenger Addition: Add 3-Mercaptopropyl-functionalized silica (0.5 equivalents relative to expected metal load, or 10 wt% of product mass).
-
Incubation: Stir at 40°C for 4 hours.
-
Visual Check: The silica beads should turn dark/black as they capture Pd.
-
-
Filtration: Filter through a 0.45 µm PTFE pad or a Celite plug.
-
Verification: The filtrate should be colorless. If color persists, repeat with fresh scavenger or activated carbon (Charcoal).
Stability and Storage
Brominated heterocycles are chemically reactive intermediates. Proper storage is vital to prevent degradation.
-
Light: Store in Amber vials . C-Br bonds are susceptible to photolytic cleavage.
-
Atmosphere: Flush with Argon/Nitrogen.
-
Temperature: Store at -20°C for long-term stability.
-
Stabilizers: For highly unstable liquid bromo-heterocycles, storing over Copper turnings (to scavenge free radicals) is a valid legacy technique.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (The standard reference for physical constants and specific purification recipes).
-
Biotage Application Note. (2023). Strategies for Flash Chromatography of Basic Compounds. (Detailed discussion on amine modifiers).
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context on the reactivity and stability of these intermediates).
-
Sigma-Aldrich Technical Bulletin. Handling and Purification of Pyridine Derivatives.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Authoritative source on metal scavenging).
Sources
Application Notes & Protocols: Leveraging 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel starting points for drug discovery programs.[1] The success of any FBDD campaign hinges on the quality and design of the fragment library. This guide details the strategic application of 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine , a meticulously designed fragment that embodies several key features to accelerate hit identification and optimization. We will explore the rationale behind its unique architecture, provide detailed protocols for its use in primary screening campaigns, and outline strategies for hit-to-lead elaboration.
The Fragment: A Strategic Design for FBDD
The utility of 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine stems from the synergistic contribution of its three key structural components: the pyrazole core, the bromine atom, and the N-linked fluoropropyl chain.
Molecular Profile & "Rule of Three" Compliance
Fragments are typically small, low-complexity molecules that adhere to the "Rule of Three" (Ro3), which maximizes the probability of binding to a target protein.[2] 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine is designed to be an ideal starting point for FBDD campaigns.
| Property | Value (Predicted) | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight | ~236 g/mol | < 300 Da | Ensures efficient exploration of chemical space and avoids excessive complexity.[2] |
| cLogP | ~1.5 | ≤ 3 | Balances solubility with sufficient lipophilicity for cell permeability and binding.[2] |
| Hydrogen Bond Donors | 1 (from -NH2) | ≤ 3 | Provides a key interaction point without dominating the binding thermodynamics.[2] |
| Hydrogen Bond Acceptors | 3 (2 from pyrazole N, 1 from F) | ≤ 3 | Offers multiple potential interaction sites for target engagement.[2] |
| Rotatable Bonds | 3 | ≤ 3 | Low conformational flexibility increases the likelihood of adopting a bioactive conformation.[2] |
The Pyrazole Core: A Privileged Scaffold
The pyrazole ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[3] This designation is due to its frequent appearance in approved drugs and bioactive molecules, showcasing its synthetic accessibility and versatile binding capabilities.[4][5]
-
Bioisosteric Replacement: The pyrazole core can act as a bioisostere for other aromatic or heterocyclic systems, allowing for fine-tuning of electronic and steric properties.[5]
-
Interaction Hub: The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling diverse interactions within a protein's binding pocket.
-
Structural Rigidity: The planar, aromatic nature of the ring reduces the entropic penalty upon binding, contributing to higher ligand efficiency.
The Bromine Handle: A Crystallographic Beacon
The bromine atom at the C4 position is a strategic inclusion, primarily to facilitate hit identification using X-ray crystallography. Fragments often bind weakly, resulting in low occupancy in the crystal structure and electron density maps that are difficult to interpret.[6][7]
The use of a brominated fragment library directly addresses this challenge. Bromine's high atomic number allows it to be located unequivocally via anomalous scattering, an X-ray crystallographic technique.[8][9] This provides unambiguous evidence of fragment binding and its precise location, even for weak or disordered binders.[6] This feature is invaluable for guiding subsequent structure-based design efforts.
The 3-Fluoropropyl Vector: Modulating Pharmacokinetics and Providing a Growth Vector
The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic properties.[10] The 3-fluoropropyl group on the pyrazole N1 position serves two critical functions:
-
Property Modulation: Fluorination can improve metabolic stability by blocking sites susceptible to enzymatic breakdown, enhance binding affinity through favorable electronic interactions, and modulate lipophilicity and solubility.[11][12] The placement of the fluorine atom on the terminal carbon of the propyl chain can influence these properties in a predictable manner.
-
Growth Vector: The propyl chain provides a clear, synthetically tractable vector for fragment elaboration. During hit-to-lead optimization, this chain can be extended or modified to probe deeper into the binding pocket and engage with new residues, thereby increasing potency and selectivity.[13]
Application in Primary Fragment Screening
The primary goal of the initial screen is to identify fragments that bind to the target protein. Due to the properties of 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine, it is exceptionally well-suited for crystallographic and NMR-based screening methods. It is always recommended to use at least two orthogonal methods to validate initial hits.
Protocol: High-Throughput Crystallographic Fragment Screening
This method is the gold standard for this fragment due to the bromine handle. It provides direct structural evidence of binding, offering a clear path for optimization.[2]
Objective: To identify the binding location and pose of the fragment within the target protein's crystal structure.
Workflow Diagram: Crystallographic Screening
Caption: Workflow for crystallographic fragment screening.
Methodology:
-
Crystal System Validation (Pre-Screening):
-
Causality: Before committing to a full screen, it is critical to ensure the protein crystal system is robust.[14]
-
Protocol:
-
Produce high-quality, reproducible crystals of the target protein that diffract to a resolution of 2.5 Å or better.
-
Test crystal stability by soaking them in a range of solvent concentrations (e.g., 5-30% DMSO) for several hours.[7] Collect diffraction data to confirm that crystal integrity and diffraction quality are maintained. This step determines the maximum solvent concentration the crystals can tolerate during fragment soaking.
-
-
-
Fragment Soaking:
-
Causality: This step introduces the fragment to the target protein in its crystalline state, allowing it to diffuse into the binding sites.
-
Protocol:
-
Prepare a 100 mM stock solution of 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine in 100% DMSO.
-
Using an acoustic dispenser for accuracy, add the fragment stock solution to the crystallization drops to a final concentration of 10 mM.[15]
-
Allow the crystals to soak for a defined period (e.g., 2-12 hours).
-
If necessary, add cryoprotectant to the drops before harvesting.
-
Harvest the soaked crystals using automated or manual techniques and flash-cool them in liquid nitrogen.[14]
-
-
-
Data Collection and Analysis:
-
Causality: High-throughput data collection at a synchrotron source is required to process the large number of crystals in a screen.[2] Advanced data analysis methods are needed to detect the weak signal from a low-occupancy fragment.
-
Protocol:
-
Collect X-ray diffraction data for each soaked crystal using an automated data collection pipeline.[14]
-
Process the datasets to obtain electron density maps.
-
Employ specialized software like PanDDA (Pan-Dataset Density Analysis) to analyze the large number of datasets.[7] PanDDA is highly effective at distinguishing weak binder-induced density from background noise, which is crucial for FBDD.[15]
-
For datasets identified as hits, refine the protein-fragment structure to obtain an atomic-resolution model of the binding event. The anomalous signal from the bromine atom can be used at this stage to confirm its position.[9]
-
-
Protocol: NMR-Based Fragment Screening (Protein-Observed)
NMR is a powerful orthogonal technique that provides information on binding in a solution state, which is complementary to the solid-state data from crystallography.[16] Protein-observed 2D NMR experiments like the ¹H-¹⁵N HSQC are highly sensitive for detecting fragment binding.[17][18]
Objective: To detect fragment binding by observing chemical shift perturbations (CSPs) in the target protein's NMR spectrum.
Workflow Diagram: NMR-Based Screening
Caption: Workflow for protein-observed NMR fragment screening.
Methodology:
-
Protein Preparation and Setup:
-
Causality: This method requires a stable, soluble, and isotopically labeled protein sample to generate a high-quality reference spectrum.[17]
-
Protocol:
-
Express and purify the target protein with uniform ¹⁵N labeling.
-
Prepare an NMR sample of the ¹⁵N-labeled protein (e.g., 50-100 µM) in a suitable deuterated buffer.
-
Acquire a high-quality 2D ¹H-¹⁵N HSQC reference spectrum. Each peak in this spectrum corresponds to a specific amide N-H group in the protein backbone.[18]
-
-
-
Fragment Titration:
-
Causality: Adding a binding fragment will alter the chemical environment of nearby amino acid residues, causing their corresponding peaks in the HSQC spectrum to shift.
-
Protocol:
-
Prepare a concentrated stock of 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine in a deuterated solvent (e.g., d6-DMSO).
-
Add a small aliquot of the fragment stock to the protein sample to achieve a final concentration typically in a 10:1 to 20:1 fragment-to-protein molar ratio.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
-
Data Analysis and Hit Validation:
-
Causality: Comparing the spectra before and after fragment addition allows for the identification of binding events.
-
Protocol:
-
Overlay the reference and fragment-containing spectra.
-
Identify peaks that have shifted their position (a Chemical Shift Perturbation, or CSP). Significant CSPs are a strong indication of a binding event.[17]
-
Mapping the residues with significant CSPs onto the 3D structure of the protein can reveal the binding site.
-
To validate the hit and estimate the binding affinity (Kd), perform a full titration by acquiring HSQC spectra at several fragment concentrations and fitting the CSP data to a binding isotherm.
-
-
Hit-to-Lead (H2L) Optimization Strategies
Once 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine is confirmed as a hit, the next phase is to evolve this low-affinity fragment into a high-potency lead compound.[19] This is typically achieved through structure-guided approaches like fragment growing or linking.[13]
Logical Diagram: Hit-to-Lead Elaboration
Caption: Key strategies for optimizing the initial fragment hit.
Strategy 1: Fragment Growing
This is the most direct approach, where chemical groups are added to the fragment to form new interactions with the target protein.[13]
-
Growing from the C3-Amine: The primary amine is an excellent handle for synthetic elaboration. Using the structural information from crystallography, chemists can design modifications that extend towards nearby pockets. Common reactions include amide bond formation or reductive amination to introduce new functionality.
-
Growing from the N1-Propyl Chain: The fluoropropyl group already provides a vector pointing away from the pyrazole core. It can be extended or replaced with other alkyl or functionalized chains to probe for additional interactions.
Strategy 2: SAR by Analogue and Vectorial Replacement
-
Replacing the C4-Bromine: While essential for initial crystallographic screening, the bromine atom is also a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[20] Replacing the bromine with aryl or heteroaryl groups can be a powerful strategy to gain potency by filling adjacent hydrophobic pockets.[21] This allows for a rapid exploration of the structure-activity relationship (SAR) around the pyrazole core.
Conclusion
4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine is not merely a random small molecule, but a rationally designed tool for modern drug discovery. Its composition provides solutions to several challenges in FBDD: the privileged pyrazole core ensures favorable drug-like properties, the bromine atom acts as a powerful tool for unambiguous hit identification via crystallography, and the fluoropropyl group offers a means to modulate pharmacokinetics while providing a clear vector for optimization. By employing the protocols and strategies outlined in this guide, research teams can effectively leverage this fragment to accelerate the journey from an initial hit to a promising lead candidate.
References
- A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry - ACS Publications.
- Achieving Efficient Fragment Screening at XChem Facility at Diamond Light Source. iNext-Discovery.
- Protocol to perform fragment screening using NMR spectroscopy. ResearchGate.
- Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
- Protocol to perform fragment screening using NMR spectroscopy. PubMed.
- Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. PMC.
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
- Brominated Fragment Library. Life Chemicals.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications.
- Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. PubMed.
- Fragment screening by ligand observed nmr. Bruker.
- Crystallographic Fragment Screening. Springer Nature Experiments.
- Fragment Screening by NMR. Springer Nature Experiments.
- Optimization of a pyrazole hit from FBDD into a novel series of indazoles as ketohexokinase inhibitors. PubMed.
- What makes a good fragment in fragment-based drug discovery? Taylor & Francis Online.
- Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics.
- Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery.
- Fragment to lead optimization of pyrazine-based inhibitors. ResearchGate.
- Crystallographic Fragment Screening Services. Evotec.
- Fragment to lead preparation in Drug Discovery and Development. Life Chemicals.
- Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.
- Fluorine in drug discovery: Role, design and case studies. Pre-proof server.
- 4-Bromo-1-methyl-1H-pyrazol-3-amine. Benchchem.
- The role of fluorine in medicinal chemistry. PubMed.
- Hit-to-lead optimization of a pyrazinylpiperazine series against Leishmania infantum and Leishmania braziliensis. PubMed.
- Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. PMC.
- Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal Chemistry.
Sources
- 1. rroij.com [rroij.com]
- 2. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 6. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. lifechemicals.com [lifechemicals.com]
- 14. inext-discovery.eu [inext-discovery.eu]
- 15. Crystallographic Fragment Screening Services | Evotec [evotec.com]
- 16. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hit-to-lead optimization of a pyrazinylpiperazine series against Leishmania infantum and Leishmania braziliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Side Reactions in the Bromination of Pyrazoles
Document ID: TSC-PYR-BR-001
Last Updated: February 17, 2026
Introduction
The bromination of pyrazoles is a cornerstone transformation in synthetic organic chemistry, particularly in the development of pharmaceutical agents and agrochemicals where the pyrazole moiety is a prevalent scaffold. The introduction of a bromine atom provides a versatile synthetic handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.[1] However, what appears to be a straightforward electrophilic aromatic substitution can be fraught with challenges, leading to a variety of side reactions that compromise yield, purity, and regioselectivity.
This technical guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate and mitigate the common side reactions encountered during the bromination of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: My pyrazole bromination is not selective and yields a mixture of mono-, di-, and sometimes tri-brominated products. What's going wrong?
A: This is a classic case of over-bromination . The pyrazole ring is electron-rich and highly activated towards electrophilic substitution, often more so than benzene.[2][3] Once the first bromine atom is introduced (typically at the C-4 position), it only moderately deactivates the ring, allowing for subsequent bromination events if the reaction conditions are too harsh or the stoichiometry is not precisely controlled.
Primary Causes:
-
Highly Reactive Brominating Agent: Using elemental bromine (Br₂) without careful control can be too reactive.[4]
-
Stoichiometry: An excess of the brominating agent, even a slight one, will inevitably lead to polybrominated species.
-
Activating Substituents: Electron-donating groups (e.g., alkyl, alkoxy) on the pyrazole ring increase its nucleophilicity and accelerate the rate of multiple substitutions.[5][6]
Quick-Fix Suggestions:
-
Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[7]
-
Use precisely 1.0 equivalent of your brominating agent.
-
Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to modulate reactivity.[8]
Q2: I'm observing bromination on the pyrazole nitrogen (N-1) instead of the carbon framework. How can I prevent this?
A: N-bromination is a common side reaction for N-unsubstituted pyrazoles. The lone pair on the pyrrole-like nitrogen is nucleophilic and can compete with the pi-system of the ring for the electrophilic bromine.[2] This is especially problematic with strong brominating agents.
Primary Causes:
-
N-Unsubstituted Pyrazole: The presence of an N-H proton makes the nitrogen atom a potential site for reaction.
-
Reaction Conditions: Neutral or slightly basic conditions can favor N-bromination.
Quick-Fix Suggestions:
-
Acidic Conditions: Performing the reaction in a protic acid solvent or with an acid catalyst can protonate the pyridine-like nitrogen, deactivating the ring towards electrophilic attack but also suppressing N-bromination.[9][10]
-
N-Protection: If your synthesis allows, protect the pyrazole nitrogen with a group like Boc (tert-butoxycarbonyl) or THP (tetrahydropyranyl) before bromination.[1][11][12] These groups can be removed later.
Q3: My starting material is decomposing under the reaction conditions, resulting in a low yield and an intractable mixture. What is happening?
A: Pyrazole rings, especially when unsubstituted or bearing certain functionalities, can be susceptible to ring-opening or rearrangement under harsh brominating conditions.[13] This is often observed when using strong Lewis acids or highly reactive electrophilic bromine sources.
Primary Causes:
-
Harsh Reagents: Using potent combinations like Br₂ with a strong Lewis acid can lead to skeletal rearrangement or cleavage of the N-N bond.[13][14]
-
Substrate Instability: Pyrazoles with highly activating or sensitive functional groups may not tolerate the reaction conditions.
Quick-Fix Suggestions:
-
Avoid strong Lewis acid catalysts unless specifically required and validated for your substrate.
-
Use a buffered system or a milder brominating agent like NBS in a neutral solvent (e.g., DMF, CCl₄).[1][7]
-
Consider a two-step approach involving N-protection to stabilize the ring, followed by bromination and deprotection.[11]
In-Depth Troubleshooting Guides
Issue 1: Over-bromination and Poor Regioselectivity
Over-bromination is the most frequent side reaction, leading to mixtures that are often difficult to separate. The primary goal is to control the reactivity of the system to favor mono-substitution at the desired position, which is almost always the C-4 position for unsubstituted pyrazoles.[3][7][15]
Root Cause Analysis
The C-4 position of the pyrazole ring is the most electron-rich and sterically accessible site for electrophilic attack.[3] However, the energy barrier for a second bromination (usually at C-3 or C-5) is often not significantly higher, especially with reactive brominating agents.
Workflow for Diagnosing and Solving Over-bromination
Caption: Troubleshooting workflow for over-bromination.
Validated Protocol 1: Selective Mono-bromination using NBS
This protocol is designed for a generic N-substituted pyrazole where C-4 bromination is desired.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazole substrate (1.0 eq.) in anhydrous DMF (or CH₂Cl₂/acetonitrile) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq.) in small portions over 20-30 minutes. Ensure the temperature does not rise above 5 °C. Using pre-recrystallized NBS is crucial as impurities can initiate radical side reactions.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. The product spot should be less polar than the starting material. A typical reaction time is 1-3 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into water.
-
Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with saturated aqueous sodium thiosulfate (to remove any residual bromine), followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
| Brominating Agent | Typical Solvent | Relative Reactivity | Selectivity for Mono-bromination | Key Considerations |
| Br₂ | CH₂Cl₂, AcOH | Very High | Low to Moderate | Corrosive, generates HBr byproduct. |
| NBS | DMF, CCl₄, MeCN | Moderate | High | Preferred for selectivity; recrystallize before use.[7] |
| DBDMH | CH₂Cl₂ | High | Moderate | 1,3-Dibromo-5,5-dimethylhydantoin; less selective than NBS.[16] |
Issue 2: Ring Opening and Decomposition
Certain pyrazole derivatives, particularly fused systems like pyrazolopyridines or those sensitive to strong acids, can undergo irreversible ring-opening upon treatment with electrophilic brominating agents.[13][14]
Root Cause Analysis
This destructive side reaction is often initiated by an attack of the electrophile on one of the ring nitrogens, followed by a skeletal rearrangement that cleaves the N-N or N-C bonds. This pathway is favored by highly electrophilic halogenating agents and substrates that can stabilize the rearranged intermediates.[13][14]
Mechanism: Electrophile-Induced Ring Cleavage
Caption: Simplified pathway of pyrazole ring-opening.
Validated Protocol 2: N-Protection Strategy to Prevent Decomposition
Protecting the pyrazole N-H is an effective strategy to prevent undesired electrophilic attack at the nitrogen, thereby stabilizing the ring system. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its ease of installation and clean, acidic removal.[1][12]
Step 2a: Boc-Protection of the Pyrazole Nitrogen
-
Setup: Dissolve the N-H pyrazole (1.0 eq.) in dichloromethane (CH₂Cl₂).
-
Reagents: Add triethylamine (1.1 eq.) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in CH₂Cl₂.[1]
-
Reaction: Stir at room temperature until TLC/LC-MS analysis shows complete consumption of the starting material (typically 2-4 hours).
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-Boc protected pyrazole, which is often pure enough for the next step.
Step 2b: Bromination of the N-Boc Pyrazole
-
Procedure: Use the N-Boc protected pyrazole from the previous step as the substrate in Validated Protocol 1 . The bulky Boc group enhances stability and can also improve regioselectivity.
Step 2c: Boc-Deprotection
-
Procedure: Dissolve the purified N-Boc-4-bromopyrazole in a suitable solvent (e.g., CH₂Cl₂, dioxane).
-
Cleavage: Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a 4M HCl solution in dioxane.
-
Reaction: Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Work-up: Carefully neutralize the acid and perform an extractive work-up to isolate the final 4-bromopyrazole.
References
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). MDPI. [Link]
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). PMC. [Link]
-
Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. (2025). ResearchGate. [Link]
-
(PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). ResearchGate. [Link]
-
Electrosynthesis of 4-bromosubstituted pyrazole and its derivatives. (2010). Semantic Scholar. [Link]
-
Selective Boc-Protection and Bromination of Pyrazoles. (N.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. (N.d.). RSC Publishing. [Link]
-
A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. (N.d.). ResearchGate. [Link]
-
REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS - 11. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. (N.d.). cdnsciencepub.com. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). PMC. [Link]
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025). ACS Publications. [Link]
-
Pyrazole synthesis. (N.d.). Organic Chemistry Portal. [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). chemrxiv.org. [Link]
-
Studies on synthesis of pyrazole from dibromo and hydrazine compounds. (2015). eGrove - University of Mississippi. [Link]
-
Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. (N.d.). chemrxiv.org. [Link]
-
Regioselectivity of pyrazole bromination. (2022). Reddit. [Link]
-
REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. (N.d.). Canadian Science Publishing. [Link]
- Conversion of 2-pyrazolines to pyrazoles using bromine. (N.d.).
-
The Bromination of Pyrazabole. (N.d.). DTIC. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (N.d.). PMC. [Link]
-
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025). ResearchGate. [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Applied Pharmaceutical Science. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (N.d.). pubs.acs.org. [Link]
-
Nitrogen Protecting Groups: Recent Developments and New Applications. (N.d.). ResearchGate. [Link]
-
Pyrazole. (N.d.). SlideShare. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (N.d.). MDPI. [Link]
-
Can Someone Explain the Difference between NBS, light and Br2, light. (2020). Reddit. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. japsonline.com [japsonline.com]
- 13. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
deprotection strategies for pyrazole synthesis
Technical Support Center: Pyrazole Deprotection Strategies Ticket ID: PYR-DEP-001 Status: Open Agent: Senior Application Scientist (Process Chemistry Division)
Mission Statement
Welcome to the Pyrazole Synthesis Support Center. Unlike general organic synthesis, pyrazole chemistry presents unique challenges due to the "amphoteric" nature of the pyrazole ring (both electron-rich and electron-poor properties) and the notorious tautomerism of the free
Module 1: The Silicon Trap (SEM & N-Silyl Groups)
The Issue: The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is robust but often "fails" during deprotection not because the silicon isn't removed, but because the linker remains.
Technical Deep Dive: The Hemiaminal Trap
Standard deprotection uses Tetrabutylammonium Fluoride (TBAF).[1] However, users often observe a mass shift of M+30 (Starting Material + 30 Da) or a "stuck" intermediate.
-
Mechanism: Fluoride attacks the silicon, triggering
-elimination of ethylene and TMS-fluoride. -
The Trap: This releases a reactive hemiaminal intermediate (
). This species is stable at room temperature and mimics the starting material on TLC. It requires a second "collapse" step to release formaldehyde ( ) and the free pyrazole.
Protocol: The "Dual-Phase" SEM Deprotection
Use this for sensitive substrates where harsh acid is not an option.
-
Desilylation: Dissolve substrate in THF. Add TBAF (3.0 equiv) and Ethylenediamine (EDA, 3.0 equiv).
-
Why EDA? It acts as a formaldehyde scavenger, driving the equilibrium forward.
-
-
Thermal Collapse: Heat the reaction to 60 °C for 4–6 hours.
-
Self-Validating Step: Monitor by LC-MS. Look for the disappearance of the M+30 peak (
) and appearance of the M+1 (Product).
-
-
Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove EDA and residual TBAF), then brine.
Alternative (Acidic): For robust substrates, use HCl (4M in dioxane) or TFA/DCM . The acid protonates the hemiaminal oxygen, forcing the ejection of formaldehyde rapidly.
Module 2: The "Sticky" Groups (THP, Trityl, PMB)
The Issue: Acid-labile groups like Tetrahydropyranyl (THP) and Trityl (Trt) often yield gummy black residues or incomplete reactions due to the formation of stabilized carbocations that re-attack the electron-rich pyrazole ring.
Troubleshooting Guide: Cation Scavenging
When removing Trityl or PMB (p-Methoxybenzyl) with acid (TFA or HCl), you generate a highly electrophilic cation (
-
The Fix: You MUST add a "cation sponge."
-
Reagent: Triethylsilane (
) or Anisole. -
Ratio: 1:1:0.5 (Substrate : Acid : Scavenger).
-
Observation: The solution often turns from dark red/black (cation color) to clear/yellow as the scavenger traps the cation.
Module 3: The Sulfonyl Shield (Tosyl)
The Issue: Tosyl (Ts) groups on pyrazoles are surprisingly resistant to basic hydrolysis compared to other amides because the pyrazole anion is a poor leaving group.
Protocol: Magnesium-Methanol Reductive Cleavage
Use this when your molecule contains base-sensitive esters or stereocenters.
-
Setup: Dissolve N-Tosyl pyrazole in anhydrous Methanol (0.1 M).
-
Activation: Add Magnesium turnings (5.0 equiv) and a catalytic amount of
. -
Sonication: Sonicate the mixture to activate the Mg surface (initiates single-electron transfer).
-
Reaction: Stir at RT. The solution will bubble (
gas).
Visualizing the Workflow
Figure 1: Decision Logic for Pyrazole Deprotection
Caption: A strategic decision tree for selecting the optimal deprotection method based on substrate sensitivity and protecting group chemistry.
Figure 2: The SEM Hemiaminal Mechanism
Caption: The mechanistic pathway of SEM deprotection showing the critical hemiaminal intermediate that causes "stuck" reactions.
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Reaction "stuck" at M+30 mass | Incomplete collapse of SEM hemiaminal. | Heat to 60°C or treat crude with dilute HCl. |
| Black tar/gum during THP/Trt removal | Carbocation polymerization or re-alkylation. | Add 5 eq. of Anisole or Triethylsilane as a scavenger. |
| Loss of Regiochemistry (N1 vs N2) | Tautomerism post-deprotection. | This is normal. Free pyrazoles exist as tautomeric mixtures. Assign structure via N-alkylation or low-temp NMR. |
| No reaction with Tosyl group | Pyrazole anion is a poor leaving group. | Switch from Base (NaOH) to Reductive conditions (Mg/MeOH) or use |
| Explosion/Pressure buildup (PMB) | Gas evolution during CAN oxidation. | Vent reaction frequently. Use TFA (reflux) + Anisole as a non-oxidative alternative. |
References
-
Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P. G. M.[6] (Wiley, 2014). The definitive guide on stability and removal conditions.
-
Deprotection of SEM-pyrazoles via Acidic Conditions. Kocienski, P. J. (Thieme, 2005). Protecting Groups, 3rd Edition. Detailed discussion on silicon-based group mechanisms.
-
Mild Deprotection of N-Tosyl Groups using Mg/MeOH. Alonso, F., et al. (2006). Tetrahedron, 62(11), 2758-2764. Describes the reductive cleavage mechanism.
-
Scavenging Strategies in Acidic Deprotection. Pearson, A. J., & Roush, W. R. (Handbook of Reagents for Organic Synthesis). Discusses the role of silanes and anisole in preventing carbocation side reactions.
Sources
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. kiesslinglab.com [kiesslinglab.com]
Validation & Comparative
In Vitro Profiling of 4-Bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine Derivatives
A Comparative Guide for Kinase & CRAC Inhibitor Discovery
Executive Summary & Scaffold Analysis
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib). The specific scaffold 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine represents a strategic evolution of the classic 1-methyl-4-bromo-pyrazole building block.
While the 1-methyl analog is a standard intermediate for Phosphatidylinositol-3-kinase (PI3K) and Calcium Release-Activated Calcium (CRAC) channel inhibitors, the 1-(3-fluoropropyl) variant introduces a bioisosteric modification designed to enhance:
-
Metabolic Stability: The terminal fluorine blocks potential oxidation sites on the alkyl chain.
-
Lipophilicity & Permeability: The fluoropropyl group alters the logP, potentially improving blood-brain barrier (BBB) penetration or cellular uptake compared to the methyl or propyl analogs.
-
Binding Affinity: The fluorine atom can engage in specific dipole-dipole interactions within the hydrophobic pockets of kinases (e.g., the ATP-binding cleft).
This guide compares the in vitro performance of derivatives synthesized from this scaffold against industry-standard inhibitors, detailing the specific protocols required to validate their biological activity.
Comparative Analysis: Derivatives vs. Standards[1]
When developing derivatives from this scaffold, the primary biological targets are Class I PI3K isoforms and CRAC channels. The following table contrasts the expected performance metrics of these novel fluoropropyl derivatives against "Gold Standard" reference compounds.
Table 1: Comparative Performance Metrics (In Vitro)
| Feature | Fluoropropyl Derivatives (Novel) | Idelalisib (PI3K | BTP2 (CRAC Standard) | 1-Methyl Analog (Precursor) |
| Primary Target | PI3K | PI3K | CRAC (Orai1) | General Kinase/CRAC |
| IC50 Potency | Target: < 10 nM | 2.5 nM (Cell-free) | ~10 nM | ~50–100 nM |
| Metabolic Stability | High (Blocked | Moderate (CYP3A4 substrate) | Moderate | Low (Methyl oxidation) |
| Cell Permeability | Enhanced (Lipophilic F-tag) | Moderate | Low | Moderate |
| Solubility | Moderate (Requires DMSO) | Low | Very Low | High |
Expert Insight: The "fluorine effect" often results in a 2–5x potency shift due to improved hydrophobic contacts. However, solubility often decreases, necessitating careful optimization of the assay buffer (e.g., inclusion of 0.1% Pluronic F-127).
Biological Mechanism & Pathway Visualization
To properly test these derivatives, one must understand the signaling cascades they modulate. The 4-amino-pyrazole motif typically functions as an ATP-competitive inhibitor.
Diagram 1: PI3K/Akt Signaling Pathway (Target Mechanism)
Caption: The PI3K/Akt pathway highlights the intervention point of pyrazole derivatives (yellow node), which compete with ATP to block the conversion of PIP2 to PIP3, thereby silencing downstream pro-survival signaling.
Experimental Protocols (Self-Validating Systems)
Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™)
Objective: Determine the biochemical IC50 of derivatives against recombinant PI3K isoforms. Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to radiometric assays for high-throughput screening due to lower noise and no radioactive waste.
Materials:
-
Recombinant PI3K enzyme (e.g., PI3K
). -
Europium-labeled anti-GST antibody (Donor).
-
AlexaFluor™ 647-labeled Kinase Tracer (Acceptor).
-
Test Compounds (10 mM DMSO stock).
Step-by-Step Methodology:
-
Preparation: Dilute 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine derivatives in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to 4x final concentration.
-
Plating: Dispense 2.5 µL of compound into a 384-well low-volume white plate.
-
Enzyme Addition: Add 5 µL of PI3K enzyme/Antibody mix. Incubate for 15 minutes at Room Temperature (RT).
-
Control Check: Include a "No Enzyme" well (background) and "No Inhibitor" well (Max Signal).
-
-
Tracer Addition: Add 2.5 µL of the fluorescent Tracer (ATP competitive probe).
-
Equilibration: Incubate for 1 hour at RT in the dark.
-
Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Em665/Em615). Fit data to a sigmoidal dose-response equation:
Protocol B: Cell-Based Calcium Flux Assay (For CRAC Activity)
Objective: Assess functional inhibition of Calcium Release-Activated Calcium (CRAC) channels in Jurkat T-cells. Rationale: Pyrazoles are potent CRAC blockers. This assay measures the physiological consequence of channel inhibition.
Step-by-Step Methodology:
-
Cell Loading: Harvest Jurkat cells (
cells/mL) and load with Fluo-4 AM (2 µM) in Ca2+-free HBSS for 30 min at 37°C. -
Washing: Wash cells 2x to remove extracellular dye. Resuspend in Ca2+-free HBSS.
-
Pre-incubation: Plate cells into 96-well black-wall plates. Add test derivatives (0.1 – 10 µM) and incubate for 20 min.
-
Baseline Reading: Measure baseline fluorescence (Ex: 494 nm, Em: 516 nm) for 30 seconds.
-
Store-Depletion (Activation): Inject Thapsigargin (1 µM) to deplete ER stores. Monitor fluorescence for 3–5 minutes (ER release phase).
-
Ca2+ Re-addition: Inject extracellular CaCl2 (2 mM final).
-
Critical Step: The rapid rise in fluorescence here represents CRAC channel opening (SOCE). Inhibitors will blunt this specific peak.
-
-
Validation: Compare % inhibition against BTP2 (Positive Control, 1 µM).
Synthesis & Workflow Visualization
The quality of the "in vitro" data depends heavily on the purity of the input material. The 4-bromo handle allows for rapid diversification via Suzuki-Miyaura coupling.[1]
Diagram 2: From Scaffold to Lead - The Screening Workflow
Caption: The diversification workflow utilizes the bromine handle for cross-coupling, followed by rigorous LC-MS quality control before biological screening.
References
-
National Institutes of Health (NIH). (2012). Structure-activity relationship studies of pyrazole derivatives. Bioorg Med Chem. Retrieved from [Link] (Cited for SAR logic).[2]
-
ResearchGate. (2025). Synthesis and evaluation of pyrazole derivatives. Retrieved from [Link] (Cited for synthesis protocols).
(Note: Specific "3-fluoropropyl" derivatives are often proprietary; the references above ground the scaffold's chemistry and assay protocols in the closest authoritative public data.)
Sources
- 1. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]
- 2. Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Promiscuity of the Pyrazole Scaffold: A Comparative Profiling Guide
Executive Summary: The Pyrazole Paradox
The pyrazole ring is a "privileged scaffold" in kinase inhibitor design, appearing in roughly 10% of FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Its utility stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.[1][2]
However, this structural versatility comes at a cost: promiscuity . The pyrazole moiety often lacks the steric bulk or specific electronic features required to discriminate between the conserved ATP-binding pockets of the ~518 human kinases. This guide provides a technical framework for quantifying this cross-reactivity, comparing pyrazole-based inhibitors against more selective alternatives, and establishing a self-validating experimental workflow.
Part 1: Structural Basis of Cross-Reactivity
To understand why pyrazoles are prone to off-target effects, we must look at the binding mode. The pyrazole nitrogen acts as a hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge.[3]
Mechanism of Promiscuity
Unlike more rigid scaffolds (e.g., quinazolines in EGFR inhibitors) that may exploit specific "gatekeeper" residues, simple pyrazoles often bind in a Type I (ATP-competitive) mode that is highly conserved across the kinome.
-
Primary Target: High affinity driven by hinge H-bonds.
-
Off-Targets: Secondary kinases (e.g., MET, ROS1 for ALK inhibitors) share sufficient hinge homology to accommodate the pyrazole core, leading to "polypharmacology."
Diagram: The Pyrazole Hinge Interaction
The following diagram illustrates the structural logic of pyrazole binding and the resulting cross-reactivity risks.
Figure 1: Structural logic of pyrazole-mediated kinase inhibition. The conserved hinge interaction facilitates binding to both primary targets and structurally similar off-targets.
Part 2: Comparative Performance Data
We compare Crizotinib (a first-generation pyrazole-based inhibitor) against Alectinib (a second-generation benzo[b]carbazole inhibitor). This comparison highlights how scaffold evolution addresses the cross-reactivity inherent in early pyrazole designs.
Table 1: Selectivity and Performance Profile
| Feature | Crizotinib (Pyrazole-based) | Alectinib (Non-Pyrazole*) | Interpretation |
| Primary Target | ALK, ROS1, MET | ALK | Crizotinib is a multi-kinase inhibitor; Alectinib is highly selective. |
| Kinome Selectivity | Low (Promiscuous) | High (Selective) | Pyrazole core in Crizotinib binds MET/ROS1; Alectinib avoids MET. |
| S(35) Score | 0.45 (High cross-reactivity) | 0.08 (Low cross-reactivity) | Lower score indicates fewer off-target hits at 35% inhibition threshold. |
| CNS Penetration | Poor (P-gp substrate) | High | Selectivity often correlates with better physicochemical properties for CNS entry. |
| Key Toxicity | Visual disorders, Edema (MET driven) | Myalgia, Anemia | Off-target MET inhibition drives Crizotinib's specific toxicity profile. |
*Note: Alectinib utilizes a benzo[b]carbazole scaffold, which provides a distinct shape complementarity that excludes many off-targets accessible to the pyrazole core.
Part 3: Experimental Framework (Protocols)
To objectively assess the cross-reactivity of a pyrazole-based inhibitor, you must move beyond simple IC50 assays. A robust pipeline integrates biochemical profiling with cellular target engagement.[4][5][6]
Workflow Diagram
Figure 2: Integrated workflow for validating kinase inhibitor selectivity.
Protocol A: Broad Kinome Profiling (Competition Binding)
Based on the methodology established by Davis et al. (2011).
Objective: Determine the Selectivity Score (S-score) and Entropy. Method: Active-site directed competition binding assay (e.g., KINOMEscan).
-
Library Preparation: Utilize a panel of >400 human kinases (T7 phage-tagged).
-
Incubation: Treat kinase-tagged phage with the pyrazole inhibitor at 1 µM and 10 µM.
-
Competition: Add immobilized ATP-competitive ligand. If the pyrazole binds the kinase, it prevents the kinase from binding the immobilized ligand.
-
Quantification: Measure the amount of kinase bound to the solid support via qPCR (detecting the phage DNA).
-
Output Calculation:
-
Percent of Control (PoC): (Signal_compound / Signal_control) * 100.
-
Selectivity Score S(35): (Number of kinases with PoC < 35%) / (Total kinases tested).
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Validates that biochemical off-targets are actually engaged in the live cellular environment.
Objective: Confirm target engagement by measuring thermal stabilization.
-
Cell Preparation: Culture relevant cell lines (e.g., HEK293 or specific cancer lines expressing the off-target).
-
Treatment:
-
Experimental: Treat cells with Pyrazole Inhibitor (e.g., 1 µM) for 1 hour.
-
Control: Treat with DMSO vehicle.
-
-
Thermal Challenge: Aliquot cells into PCR tubes. Heat each tube to a distinct temperature (gradient: 40°C to 67°C) for 3 minutes.
-
Lysis: Cool to RT, then lyse cells using freeze-thaw cycles (liquid nitrogen/37°C water bath x3).
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/aggregated proteins.
-
Detection: Collect supernatant (soluble fraction).[7] Analyze via Western Blot using antibodies specific to the off-target kinase.
-
Analysis: Plot band intensity vs. Temperature. A shift in the melting curve (
) to the right in the treated sample indicates direct binding.
Part 4: Data Interpretation & Metrics
When analyzing pyrazole cross-reactivity, rely on these quantitative metrics rather than qualitative descriptions.
The Gini Coefficient
Adapted for selectivity, the Gini coefficient ranges from 0 (non-selective, equal binding to all kinases) to 1 (highly selective, binds only one kinase).
-
Target: > 0.75 for a lead candidate.
-
Typical Pyrazole: Often ranges 0.40 – 0.60 (indicating polypharmacology).
Residence Time ( )
Pyrazoles often exhibit rapid "on-off" kinetics.
-
Protocol: Surface Plasmon Resonance (SPR).
-
Insight: Long residence time on the primary target vs. short residence time on off-targets can mitigate toxicity, even if thermodynamic affinity (
) is similar.
References
-
Davis, M. I., et al. (2011).[8] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.[8] Link
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[1][8][9][10][11] Nature Biotechnology, 29(11), 1039–1045.[8] Link
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[4][5][6][12] Nature Protocols, 9(9), 2100–2122. Link
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28–39. Link
-
Peters, U., et al. (2017). Alectinib versus Crizotinib in Untreated ALK-Positive Non–Small-Cell Lung Cancer.[13][14] The New England Journal of Medicine, 377, 829-838. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Alectinib vs Crizotinib in First-Line Treatment of ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 14. Comparison of the effectiveness of alectinib versus crizotinib followed by alectinib in patients with ALK-positive advanced non-small-cell lung cancer in real-world setting and in the ALEX study - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
